molecular formula C18H14Br8O4S B14456333 1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] CAS No. 73575-21-0

1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]

Cat. No.: B14456333
CAS No.: 73575-21-0
M. Wt: 965.6 g/mol
InChI Key: QNJUJUHEBJQOHY-UHFFFAOYSA-N
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Description

Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone: is a brominated organic compound with the molecular formula C18H14Br8O4S . This compound is known for its flame-retardant properties and is used in various industrial applications to enhance the fire resistance of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone typically involves the bromination of 4,4’-sulfonyldiphenol with 3-halogenoprop-1-ene. The reaction is carried out in a suitable solvent such as methylene chloride, and the product is isolated by solidification from the reaction solution .

Industrial Production Methods: In industrial settings, the production of this compound involves a similar bromination process, ensuring high purity and stability. The compound is often produced in solid form to enhance its storage stability and flowability .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the sulfone group can participate in redox reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, can react with the bromine atoms.

    Solvents: Methylene chloride is commonly used in the synthesis and reactions involving this compound.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine could yield an aminated derivative of the original compound .

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Limited direct applications, but its derivatives may be explored for biological activity.

Industry:

Mechanism of Action

The flame-retardant properties of Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone are primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire .

Properties

CAS No.

73575-21-0

Molecular Formula

C18H14Br8O4S

Molecular Weight

965.6 g/mol

IUPAC Name

1,3-dibromo-5-[3,5-dibromo-4-(3,3-dibromopropoxy)phenyl]sulfonyl-2-(3,3-dibromopropoxy)benzene

InChI

InChI=1S/C18H14Br8O4S/c19-11-5-9(6-12(20)17(11)29-3-1-15(23)24)31(27,28)10-7-13(21)18(14(22)8-10)30-4-2-16(25)26/h5-8,15-16H,1-4H2

InChI Key

QNJUJUHEBJQOHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCC(Br)Br)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCCC(Br)Br)Br

Origin of Product

United States

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